1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid
Overview
Description
1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H13FN2O2 and a molecular weight of 248.25 g/mol This compound is characterized by the presence of a piperidine ring substituted with a cyano group and a fluorine atom on the phenyl ring, as well as a carboxylic acid group on the piperidine ring
Preparation Methods
The synthesis of 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyano and Fluoro Groups: The cyano and fluoro groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and fluoro groups, as well as the piperidine ring, contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Cyano-4-fluorophenyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the cyano and carboxylic acid groups.
1-(4-Fluorophenyl)sulfonylpiperidine-3-carboxylic acid: This compound contains a sulfonyl group instead of a cyano group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both cyano and fluoro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-cyano-4-fluorophenyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-3-4-12(10(6-11)7-15)16-5-1-2-9(8-16)13(17)18/h3-4,6,9H,1-2,5,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEZCPOWVJAFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)F)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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